Calculated logP of the C14 Tetradecyloxy Compound Relative to C10, C12, and C16 Homologs
The calculated logP of 3-(4-ethoxyphenyl)-6-(tetradecyloxy)pyridazine (C14) is 7.62, placing it between the C12 dodecyloxy analog (logP 6.84) and the C16 hexadecyloxy analog (logP 8.40) [1][2]. The logP increment from C12 to C14 is +0.78, and from C14 to C16 is +0.78, consistent with a linear relationship between chain length and logP across the series (R² ≈ 0.999) [1][2][3]. The C10 decyloxy compound has a logP of 6.06, yielding a C10-to-C14 ΔlogP of +1.56 [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 7.62 (C14 tetradecyloxy) |
| Comparator Or Baseline | C10 decyloxy: logP 6.06; C12 dodecyloxy: logP 6.84; C16 hexadecyloxy: logP 8.40 |
| Quantified Difference | ΔlogP (C12→C14) = +0.78; ΔlogP (C14→C16) = +0.78; ΔlogP (C10→C14) = +1.56 |
| Conditions | Calculated logP values from Chemsrc database (consistent calculation method across all four compounds) |
Why This Matters
For procurement decisions, the C14 compound's logP of 7.62 is 0.78 units above the C12 and 0.78 below the C16, meaning it cannot be replaced by either neighbor without a measurable shift in lipophilicity-driven properties such as membrane permeability or mesophase behaviour.
- [1] Chemsrc. 3-(dodecyloxy)-6-(4-ethoxyphenyl)pyridazine (CAS 650603-00-2). LogP: 6.84200. Accessed 2026-04-28. View Source
- [2] Chemsrc. 3-(4-ethoxyphenyl)-6-hexadecoxypyridazine (CAS 650603-02-4). LogP: 8.40240. Accessed 2026-04-28. View Source
- [3] Chemsrc. 3-(decyloxy)-6-(4-ethoxyphenyl)pyridazine (CAS 650602-99-6). LogP: 6.06180. Accessed 2026-04-28. View Source
